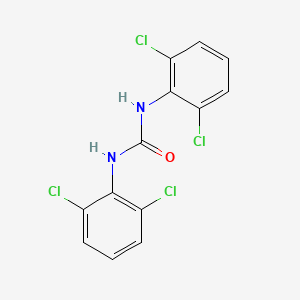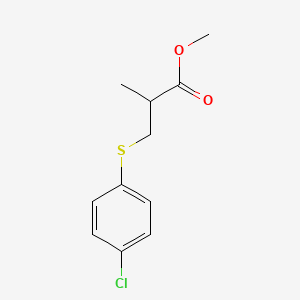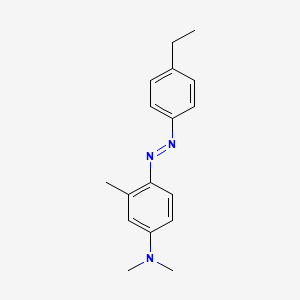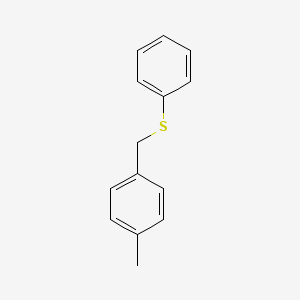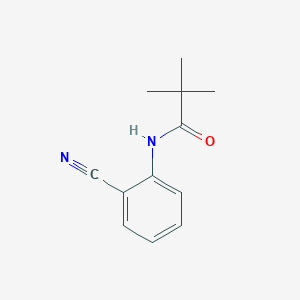
Methyl 2-(3-(5-(3-nitrophenyl)furan-2-yl)propanamido)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-(5-(3-nitrophenyl)furan-2-yl)propanamido)acetate is a complex organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom
準備方法
The synthesis of Methyl 2-(3-(5-(3-nitrophenyl)furan-2-yl)propanamido)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Amidation: The propanamido group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
Methyl 2-(3-(5-(3-nitrophenyl)furan-2-yl)propanamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Methyl 2-(3-(5-(3-nitrophenyl)furan-2-yl)propanamido)acetate has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its unique electronic properties can be exploited in the development of organic semiconductors or photovoltaic materials.
Biological Studies: The compound can be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Industrial Applications: It may serve as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
作用機序
The mechanism of action of Methyl 2-(3-(5-(3-nitrophenyl)furan-2-yl)propanamido)acetate depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrophenyl group can participate in redox reactions, while the furan ring may interact with aromatic residues in proteins, affecting their function.
類似化合物との比較
Similar compounds to Methyl 2-(3-(5-(3-nitrophenyl)furan-2-yl)propanamido)acetate include other furan derivatives with different substituents. For example:
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has a similar structure but with a fluorine atom instead of a nitro group, which may alter its reactivity and biological activity.
N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
853329-88-1 |
|---|---|
分子式 |
C16H16N2O6 |
分子量 |
332.31 g/mol |
IUPAC名 |
methyl 2-[3-[5-(3-nitrophenyl)furan-2-yl]propanoylamino]acetate |
InChI |
InChI=1S/C16H16N2O6/c1-23-16(20)10-17-15(19)8-6-13-5-7-14(24-13)11-3-2-4-12(9-11)18(21)22/h2-5,7,9H,6,8,10H2,1H3,(H,17,19) |
InChIキー |
VHJWSBGZAOEBFS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNC(=O)CCC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


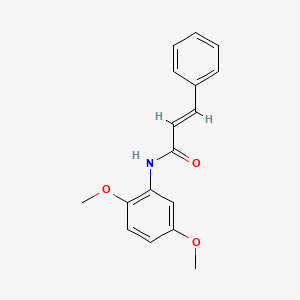
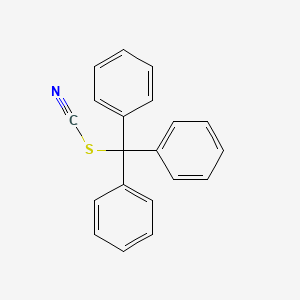
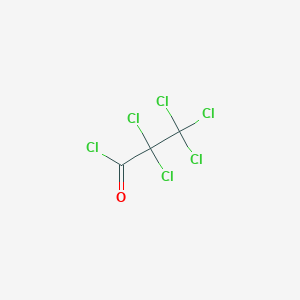
![2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol](/img/structure/B15074987.png)

![2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B15074994.png)
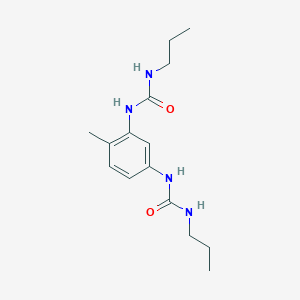
![Pentacyclo[6.6.6.0(2,7).0(9,14).0(15,20)]icosa-2,4,6,9,11,13,15,17,19-nonaene-1-carbaldehyde](/img/structure/B15075018.png)
